molecular formula C15H12ClNO2S B353011 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 842956-83-6

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B353011
M. Wt: 305.8g/mol
InChI Key: UXQIMKIMAPSSIV-UHFFFAOYSA-N
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Description

“3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and developing new thiazole derivatives with improved pharmacological profiles and lesser side effects .

properties

IUPAC Name

3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIMKIMAPSSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one

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